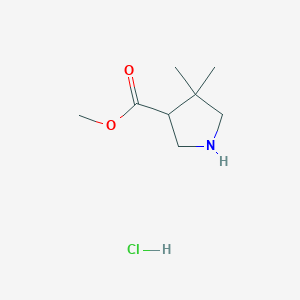

Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2306277-57-4 . It has a molecular weight of 193.67 . The compound is typically in the form of a powder .

Physical And Chemical Properties Analysis

This compound is typically stored at room temperature . More detailed physical and chemical properties would require specific experimental measurements or predictions from specialized software.Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride: is a valuable building block in medicinal chemistry. Its pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to introduce stereochemistry into molecules . This compound can be used to synthesize novel drug candidates with potential therapeutic applications. For instance, it can be modified to create selective ligands for receptors or enzymes involved in disease pathways.

Antibacterial Agents

The pyrrolidine scaffold, to which the methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride belongs, has been shown to be effective in increasing antibacterial activity . By varying the substituents on the pyrrolidine ring, researchers can develop new antibacterial agents with improved efficacy and reduced resistance potential.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring makes Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride an excellent candidate for use in stereoselective synthesis . It can be employed to create chiral centers in complex organic molecules, which is crucial for the production of enantiomerically pure pharmaceuticals.

Pharmacophore Exploration

Due to its sp3-hybridization, the pyrrolidine ring in Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride allows for efficient exploration of pharmacophore space . This is particularly useful in the early stages of drug discovery when identifying the most promising molecular structures for further development.

3D Molecular Coverage

The three-dimensional structure of the pyrrolidine ring contributes to the 3D coverage of molecules, which is a phenomenon known as "pseudorotation" . This feature is beneficial in the design of molecules that can better interact with biological targets, potentially leading to drugs with higher specificity and lower side effects.

Structure-Activity Relationship (SAR) Studies

Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride: can be used in SAR studies to understand how different substituents on the pyrrolidine ring affect biological activity . This information is invaluable for optimizing the properties of drug candidates, such as potency, selectivity, and pharmacokinetics.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

methyl 4,4-dimethylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMMQLPHMBRQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C(=O)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorobenzyl)oxy]urea](/img/structure/B2874740.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)

![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)

![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)

![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2874753.png)

![3-[(3-Methoxy-5-methylsulfonylanilino)methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2874754.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)

![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)

![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)